Cas no 2229154-56-5 (methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate)
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate
- 2229154-56-5
- EN300-1778840
-
- Inchi: 1S/C8H13N3O3/c1-3-11-8(9-5-10-11)6(12)4-7(13)14-2/h5-6,12H,3-4H2,1-2H3
- InChI Key: KQAWCPHMWCNZBK-UHFFFAOYSA-N
- SMILES: OC(CC(=O)OC)C1=NC=NN1CC
Computed Properties
- Exact Mass: 199.09569129g/mol
- Monoisotopic Mass: 199.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 77.2Ų
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1778840-0.05g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 0.05g |
$1104.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-0.1g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 0.1g |
$1157.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-0.25g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 0.25g |
$1209.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-0.5g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 0.5g |
$1262.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-1.0g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-2.5g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 2.5g |
$2576.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-5.0g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1778840-10.0g |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate |
2229154-56-5 | 10g |
$5652.0 | 2023-06-03 |
methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate
Methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate (CAS No. 2229154-56-5): A Comprehensive Overview
Methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate, identified by its CAS number 2229154-56-5, is a compound of significant interest in the field of chemical and biomedical research. This compound belongs to the class of triazole derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural features of this molecule, particularly the presence of a 1-ethyl-1H-1,2,4-triazol-5-yl moiety and a hydroxypropanoate ester group, contribute to its unique chemical behavior and biological activity.
The synthesis and characterization of methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate involve sophisticated organic chemistry techniques. The introduction of the triazole ring enhances the molecule's stability and reactivity, making it a valuable intermediate in the synthesis of more complex pharmaceutical agents. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, facilitating its exploration in various research settings.
One of the most compelling aspects of methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate is its potential biological activity. The triazole moiety is known to exhibit antimicrobial and anti-inflammatory properties, which have been extensively studied in recent years. For instance, derivatives of this class have shown promising results in combating resistant bacterial strains and modulating inflammatory responses. The hydroxypropanoate ester group further contributes to the molecule's bioactivity by enhancing its solubility and metabolic stability.
Recent research has highlighted the role of triazole derivatives in addressing neurological disorders. Studies indicate that compounds containing the triazole ring can interact with specific neurotransmitter receptors, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate is being investigated for its ability to cross the blood-brain barrier and exert neuroprotective effects. Preliminary findings suggest that it may inhibit the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
The compound's structural flexibility also makes it a valuable scaffold for drug design. By modifying various functional groups within the molecule, researchers can fine-tune its pharmacokinetic properties and target specific biological pathways. This adaptability has led to the development of novel analogs with enhanced efficacy and reduced side effects. For example, modifications at the hydroxypropanoate ester group have been shown to improve oral bioavailability while maintaining potent biological activity.
In addition to its pharmaceutical applications, methyl 3-(1-ethyl-1H-1,2,4-triazol-5-yl)-3-hydroxypropanoate has potential uses in agricultural chemistry. Triazole derivatives are well-known for their fungicidal properties and have been widely used as crop protectants. The compound's ability to inhibit fungal growth makes it a promising candidate for developing new antifungal agents that could combat resistant fungal strains affecting crops and human health.
The environmental impact of this compound is also an area of growing interest. Researchers are assessing its biodegradability and toxicity profile to ensure that its use does not pose significant risks to ecosystems. Preliminary studies suggest that methyl 3-(1ethyl-H -12 -triazol -5 -yI) -3-hydroxypropanoate degrades relatively quickly under environmental conditions, minimizing long-term ecological concerns.
The future directions for research on methyl 3-(1ethyl-H -12 -triazol -5 -yI) -3-hydroxypropanoate are multifaceted. Further investigations are needed to elucidate its mechanism of action in biological systems and to optimize its synthetic routes for large-scale production. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into clinical applications. Additionally, exploring new derivatives and analogs may uncover additional therapeutic potentials beyond those currently recognized.
In conclusion, methyl 3-(1ethyl-H -12 -triazol -5 -yI) -3-hydroxypropanoate (CAS No. 222915456) is a versatile compound with significant promise in pharmaceuticals and agriculture. Its unique structural features make it a valuable tool for drug discovery and crop protection strategies. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing global health challenges.
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